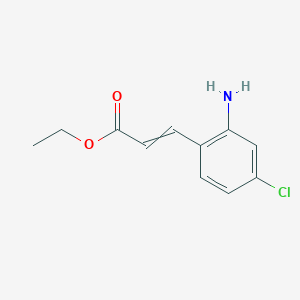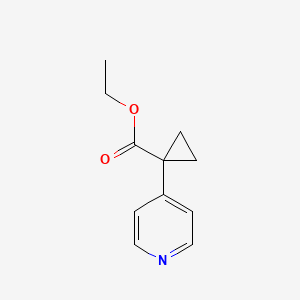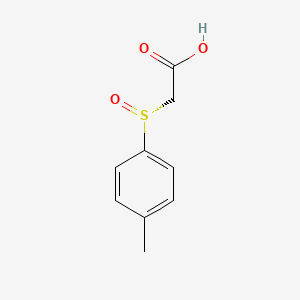
1-chloro-3-(4-phenylphenyl)benzene
Vue d'ensemble
Description
3-Chloro-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C18H13Cl. It is a derivative of terphenyl, where one of the hydrogen atoms is replaced by a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1’:4’,1’‘-terphenyl typically involves the chlorination of 1,1’:4’,1’'-terphenyl. One common method is the direct chlorination of terphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of 3-Chloro-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while oxidation can produce chlorinated benzoic acids .
Applications De Recherche Scientifique
3-Chloro-1,1’:4’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’3’,1’‘-Terphenyl, 4’-chloro-: Another chlorinated derivative of terphenyl with similar structural properties.
(3’‘-chloro-[1,1’4’,1’'-terphenyl]-3-yl)boronic acid: A boronic acid derivative with additional functional groups.
4-Chloro-5’-phenyl-1,1’3’,1’'-terphenyl: A compound with a similar backbone but different substitution pattern.
Uniqueness
3-Chloro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C18H13Cl |
|---|---|
Poids moléculaire |
264.7 g/mol |
Nom IUPAC |
1-chloro-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13Cl/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
Clé InChI |
MCEPVGVINCBIFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
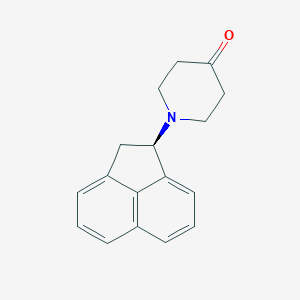
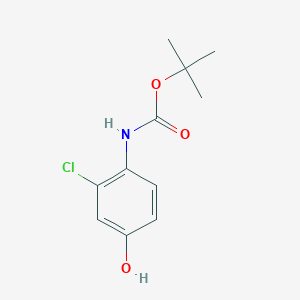
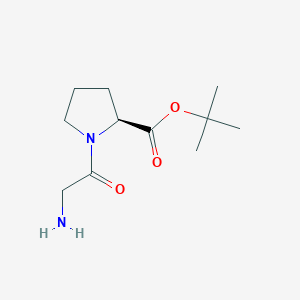

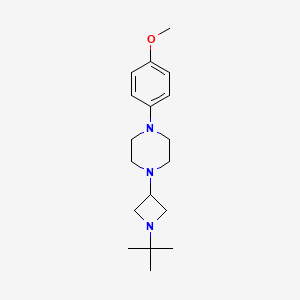
![2-(1-(6-[(2-(P-Toluolsulfonyloxy)ethyl)(methyl)amino]-2-naphthyl)ethylidene)malonitrile](/img/structure/B1505641.png)
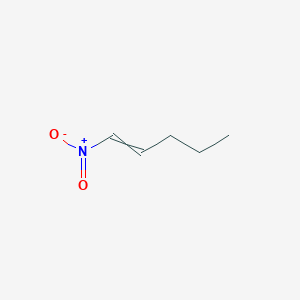
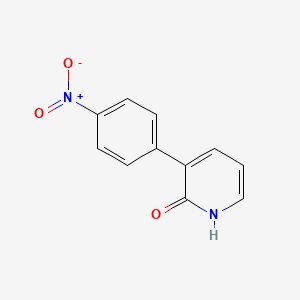
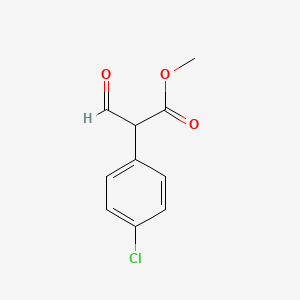
![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)
